molecular formula C16H16ClFN4O2 B2932507 2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1211334-29-0

2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2932507
CAS No.: 1211334-29-0
M. Wt: 350.78
InChI Key: NLJFPJKPOYEDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a 2-oxoethyl group linked to a 4-(3-chloro-4-fluorophenyl)piperazine moiety. Piperazine and pyridazinone motifs are common in pharmaceuticals targeting neurological and cardiovascular systems due to their ability to modulate serotonin, dopamine, or adrenergic receptors .

Properties

IUPAC Name

2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O2/c17-13-10-12(3-4-14(13)18)20-6-8-21(9-7-20)16(24)11-22-15(23)2-1-5-19-22/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJFPJKPOYEDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural differences among analogs lie in the substituents on the phenyl ring (position and halogens), pyridazinone modifications, and additional functional groups.

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications LogP Source
Target Compound C₂₂H₂₀ClFN₄O₂ 426.88 3-Chloro-4-fluorophenyl, pyridazinone 3.1562
6-(2-Chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one C₂₂H₂₀ClFN₄O₂ 426.88 4-Fluorophenyl (vs. 3-Cl-4-F-phenyl) 3.1562
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one C₂₁H₂₃FN₆O₃ 426.45 Morpholinyl at pyridazinone 6-position Not reported
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one C₂₆H₂₈FN₅O₃ 477.53 Additional phenyl at pyridazinone 4-position Not reported
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(3,5-di-tert-butyl-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea C₃₈H₄₅ClFN₇O₃S 734.6 Thiazolyl, tert-butyl, urea backbone Not reported

Physicochemical Properties

  • Lipophilicity (logP): The target compound (logP 3.15) and its 4-fluorophenyl analog (logP 3.15) exhibit moderate lipophilicity, suitable for blood-brain barrier penetration. Morpholine-containing derivatives (e.g., ) likely have lower logP due to increased polarity, enhancing aqueous solubility.

Crystallographic Data

  • The morpholinyl-phenyl analog () crystallizes in a triclinic system (space group P1, V = 1171.87 ų), with hydrogen-bonding interactions stabilizing the structure. Such data are absent for the target compound but suggest similar packing patterns due to shared piperazine-pyridazinone motifs.

Key Research Findings

  • Halogen Effects: Chlorine and fluorine at the 3- and 4-positions of the phenyl ring (target compound) improve metabolic stability and receptor binding compared to mono-halogenated analogs .
  • Bulk vs. Bioavailability: Highly substituted analogs (e.g., ) demonstrate the limits of molecular size, where increased lipophilicity may reduce aqueous solubility and oral absorption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.